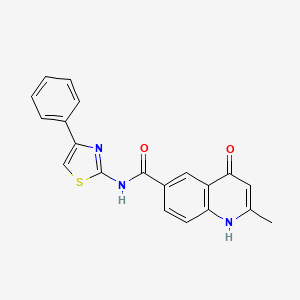

4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide

Descripción

4-Hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide is a quinoline-based heterocyclic compound featuring a hydroxyl group at position 4, a methyl group at position 2, and a carboxamide moiety at position 6 linked to a 4-phenyl-substituted thiazole ring. The compound’s synthesis likely involves coupling quinoline carboxylic acid derivatives with thiazol-2-amine intermediates under activating conditions, as inferred from analogous protocols .

Propiedades

IUPAC Name |

2-methyl-4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-12-9-18(24)15-10-14(7-8-16(15)21-12)19(25)23-20-22-17(11-26-20)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEZOTANKZXTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The process would involve careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Azo Coupling Reactions

The thiazole moiety in this compound facilitates coupling with diazonium salts under basic conditions. For example, analogous thiazole derivatives undergo diazotization followed by coupling with aromatic amines to form azo-linked derivatives .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Diazotization & coupling | Sodium acetate, 0–5°C | Azo-linked thiazole derivatives |

Nucleophilic Substitution

The hydroxyl group at position 4 of the quinoline ring undergoes sulfonation or phosphorylation. For instance, treatment with sulfonic acid chlorides in anhydrous pyridine yields sulfonate esters.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Tosyl chloride | Pyridine, 0°C | Quinoline-4-sulfonate |

Condensation Reactions

The carboxamide group participates in condensation with aldehydes or ketones. In acidic media, this forms imine derivatives, as observed in related thiazole-quinoline hybrids .

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | HCl, ethanol | N-(4-phenylthiazol-2-yl) Schiff base |

Electrophilic Substitution on the Quinoline Ring

The quinoline core undergoes nitration or halogenation at position 5 or 7, directed by the electron-donating hydroxyl group. Nitration with HNO₃/H₂SO₄ yields nitro derivatives, which are precursors for further functionalization.

| Reagent | Position | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | C5 or C7 | 5-Nitroquinoline derivative |

Thiazole Ring Functionalization

The 4-phenylthiazole subunit reacts with electrophiles (e.g., bromine) at position 5. This regioselectivity is attributed to the electron-rich sulfur atom .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Br₂/CHCl₃ | Room temperature | 5-Bromo-4-phenylthiazole |

Cycloaddition Reactions

The thiazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides, forming fused heterocycles. This is critical for diversifying biological activity .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Nitrile oxide | Reflux, dioxane | Thiazolo-isoxazole derivative |

Key Research Findings

-

Azo derivatives exhibit enhanced π-conjugation, making them candidates for optoelectronic applications .

-

Sulfonated analogs show improved solubility, aiding pharmacokinetic profiling in drug discovery.

-

Schiff base adducts demonstrate antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of quinoline derivatives are well-documented, and this compound may exhibit properties such as antimicrobial, antifungal, and anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine: Due to its potential biological activities, this compound could be explored for its medicinal properties. It may serve as a lead compound in the development of drugs targeting various diseases.

Industry: In the chemical industry, this compound could be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it a versatile intermediate for various industrial applications.

Mecanismo De Acción

The mechanism by which 4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide exerts its effects depends on its molecular targets and pathways. The phenylthiazol moiety may interact with specific enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparación Con Compuestos Similares

Thiazole-Containing Quinoline Carboxamides

N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)quinoline-4-carboxamide ():

- Structural Differences: This analog replaces the 4-phenylthiazole group with a sulfamoyl-linked thiazole and positions the carboxamide at quinoline-4 instead of -5.

- Synthesis : Prepared via HATU-mediated coupling in DMF with a low yield (8%) due to purification challenges and residual DIPEA contamination .

- Key Data :

| Property | Target Compound | Analog () |

|---|---|---|

| Quinoline Position | 6-carboxamide | 4-carboxamide |

| Thiazole Substituent | 4-phenyl | Sulfamoyl-phenyl linkage |

| Yield | Not reported | 8% |

- Functional Contrast: Meloxicam’s 1,1-dioxide group and benzothiazine core confer cyclooxygenase-2 (COX-2) selectivity, unlike the quinoline-based target compound .

Pyridine-Substituted Analogs

4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propylquinoline-3-carboxamide ():

- Structural Differences: Replaces thiazole with a pyridine ring and introduces a 2-oxo-1-propyl group on the quinoline.

- Implications : Pyridine’s electron-withdrawing nature may alter solubility or target binding compared to thiazole-containing analogs.

Substituent Variations in Quinoline Carboxamides

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide ():

- Core Heterocycle: Substitutes quinoline with benzothiazole and uses a 1,3,4-thiadiazole ring instead of thiazole.

- Activity Insights : Thiadiazole’s larger sulfur content may enhance metabolic stability but reduce aromatic π-π stacking interactions.

N-[2-(4-Chlorophenyl)ethyl]quinoline-2-carboxamide ():

- Substituent Profile : Lacks hydroxyl and thiazole groups but includes a chlorophenyl-ethyl chain.

Actividad Biológica

The compound 4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide is a derivative of quinoline that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide typically involves the reaction of 4-hydroxyquinoline derivatives with thiazole-containing compounds. The process often employs various catalysts and conditions to optimize yield and purity. A common method includes using triethylamine as a base in the presence of suitable solvents at controlled temperatures.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide. The compound has shown significant cytotoxic effects against various cancer cell lines:

The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Klebsiella pneumoniae | 12 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

In addition to anticancer and antimicrobial properties, preliminary findings indicate potential antiviral activity against HIV and other viruses. Compounds based on the quinoline scaffold have shown moderate inhibition of HIV integrase, suggesting further exploration in antiviral drug development .

Case Study 1: Antitumor Activity

A study conducted on the effects of 4-hydroxy-2-methyl-N-(4-phenylthiazol-2-yl)quinoline-6-carboxamide on HCT-116 colon cancer cells revealed that the compound induced significant cell death at concentrations as low as 15 µM. The study utilized flow cytometry to assess apoptosis markers, confirming that the compound triggers intrinsic apoptotic pathways.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial effects against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited an MIC of 10 µg/mL, making it a promising candidate for treating resistant infections. The study highlighted the need for further optimization to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.